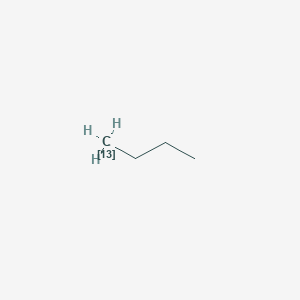

Butane-1-13C

Beschreibung

Significance of Isotopic Labeling in Mechanistic Chemistry and Beyond

Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or metabolic pathway. wikipedia.org By substituting an atom with its heavier, non-radioactive isotope (like replacing ¹²C with ¹³C), researchers can follow the labeled atom's position in the products. wikipedia.orgnumberanalytics.com This process is akin to attaching a tiny beacon to an atom, allowing its movements to be monitored.

The primary advantage of this technique is its ability to provide definitive evidence for proposed reaction mechanisms. numberanalytics.comias.ac.in For instance, it can help identify reaction intermediates, distinguish between different potential reaction pathways, and reveal whether a chemical bond breaks or a part of a molecule rearranges during a reaction. numberanalytics.combohrium.com This detailed insight is crucial in fields like catalysis, where understanding how molecules interact with a catalyst's surface can inform the design of more efficient and selective industrial processes. numberanalytics.comnumberanalytics.com The alternative of using a substituent group to track changes can potentially alter the reaction mechanism itself, making isotopic labeling the preferred, less intrusive method. ias.ac.in

Overview of Carbon-13 Isotope Utility in Organic and Catalytic Systems

The Carbon-13 isotope is particularly useful in chemical research. As a stable, non-radioactive isotope, it is safe to handle and use in a variety of experimental setups. wikipedia.org Crucially, the ¹³C nucleus possesses a quantum property called a "spin" of ½, which makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgfiveable.me

¹³C NMR spectroscopy is a cornerstone analytical technique that provides a unique signal for each distinct carbon atom within a molecule's structure. fiveable.melibretexts.org The position of these signals (chemical shift) reveals information about the carbon atom's electronic environment, its bonding, and the functional groups nearby. fiveable.melibretexts.org When a molecule is enriched with ¹³C at a specific site, as in Butane-1-¹³C, that site produces a significantly enhanced NMR signal. This allows researchers to:

Track the exact position of the labeled carbon atom in reaction products. researchgate.net

Observe the formation and disappearance of intermediate species during a reaction in real-time. fiveable.meresearchgate.net

Quantify metabolic fluxes and pathway activities in biological systems. nih.gov

In catalysis, ¹³C-labeled compounds are used to study the mechanisms of crucial industrial reactions like hydrogenation and oxidation. numberanalytics.com By analyzing the distribution of the ¹³C label in the products, chemists can deduce how the carbon skeleton of a molecule is rearranged, broken, or rebuilt on a catalyst surface. mdpi.com

Scope and Research Focus on Butane-1-13C as a Model Compound

Butane-1-¹³C serves as an ideal model compound for studying a class of reactions vital to the petrochemical industry: the isomerization of light alkanes. worldscientific.comfrontiersin.org The conversion of linear n-butane into its branched isomer, isobutane (B21531), is a significant industrial process as isobutane is a key feedstock for producing high-octane gasoline additives. worldscientific.comfrontiersin.org The mechanism of this isomerization, particularly on solid acid catalysts like zeolites, has been a subject of intense research and debate. nsf.govmdpi.com

By using Butane-1-¹³C as the reactant, researchers can gain deep insights into this process. For example, studies have used ¹³C NMR to monitor the conversion of Butane-1-¹³C over various catalysts. mdpi.comnih.gov One key question is whether the isomerization occurs via a monomolecular pathway (a single butane (B89635) molecule rearranging) or a bimolecular pathway (involving the interaction of two molecules). frontiersin.orgnsf.gov

Research using Butane-1-¹³C has demonstrated that under certain conditions, the ¹³C label "scrambles," meaning it moves from the terminal position (C1) to the internal position (C2) to form n-butane-2-¹³C. nih.govresearchgate.net In some superacid systems, this scrambling happens without the concurrent formation of isobutane. researchgate.net This finding provides strong evidence for the involvement of specific intermediates, such as protonated cyclopropanes, and helps to distinguish the steps of isotopic scrambling from the skeletal rearrangement that forms isobutane. researchgate.net

In studies using zeolite H-ZSM-5, in-situ ¹³C MAS NMR spectroscopy showed that the conversion of Butane-1-¹³C proceeds via two distinct pathways: a monomolecular scrambling of the ¹³C label and an intermolecular pathway that leads to the formation of isobutane and propane (B168953). nih.gov The fact that both pathways were found to have similar activation energies suggests a common rate-determining step, likely involving hydride transfer between a carbenium ion and an n-butane molecule. nih.gov

Table 1: Physical and Chemical Properties of Butane-1-13C An interactive data table based on available data.

| Property | Value |

| IUPAC Name | (1¹³C)butane |

| Molecular Formula | C₃¹³CH₁₀ |

| CAS Number | 22612-53-9 nih.gov |

| Molecular Weight | 59.12 g/mol (approx.) |

| SMILES | CCC[13CH3] nih.gov |

| InChI Key | IJDNQMDRQITEOD-OUBTZVSYSA-N nih.gov |

Table 2: Representative Research Findings on the Catalytic Conversion of Butane-1-13C This table summarizes findings from a study on the isomerization of 1-¹³C-n-butane over a sulfated monoclinic zirconia (M-SZ-2) catalyst. mdpi.com The data shows the conversion of the starting material and the distribution of major products after 60 minutes at 433 K.

| Catalyst | Conversion of 1-¹³C-n-butane (%) | Selectivity to Isobutane (%) | Selectivity to Propane (%) | Selectivity to Isopentane (B150273) (%) |

| M-SZ-2 | 28.3 | 75.6 | 13.1 | 11.3 |

Data sourced from a study on sulfated monoclinic zirconia catalysts. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(113C)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468153 | |

| Record name | Butane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-53-9 | |

| Record name | Butane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22612-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies for Butane 1 13c

Precursor Chemistry and Synthetic Pathways for Positional ¹³C-Enrichment

The synthesis of Butane-1-¹³C relies on the use of precursor molecules already enriched with the ¹³C isotope at a specific position. A common strategy involves the use of ¹³C-labeled methyl iodide (¹³CH₃I) or other methylating agents. These labeled precursors can be reacted with appropriate substrates through established organic chemistry reactions to build the butane (B89635) backbone with the ¹³C isotope at the desired terminal position.

One plausible synthetic route, as described in the literature for similar isotopically labeled alkanes, involves a Grignard reaction. This would entail the reaction of a propyl Grignard reagent (CH₃CH₂CH₂MgBr) with ¹³C-labeled carbon dioxide (¹³CO₂) to form a carboxylate, which is then reduced to the corresponding alcohol (Butan-1-ol-1-¹³C). Subsequent conversion of the alcohol to a halide followed by reduction would yield the final product, Butane-1-¹³C.

Strategies for High Purity and Regioselective ¹³C Incorporation

Achieving high isotopic purity, typically exceeding 99 atom %, is paramount for the intended applications of Butane-1-¹³C. sigmaaldrich.com This necessitates the use of starting materials with very high isotopic enrichment. The regioselectivity of the ¹³C incorporation, ensuring the label is exclusively at the C1 position, is controlled by the synthetic route. Reactions like the Grignar synthesis mentioned above are inherently regioselective, as the new carbon-carbon bond is formed at a specific and predictable location.

Purification of the final product is a critical step to remove any unlabeled butane or isomers with the ¹³C at an incorrect position. Gas chromatography (GC) is a common technique for separating volatile compounds like butane and can be used to isolate the desired isotopically labeled product. The purity and isotopic distribution are typically verified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov ¹³C NMR is particularly powerful for confirming the exact position of the isotopic label within the molecule.

Challenges and Innovations in Scalable Production of Butane-1-¹³C

A significant challenge in the production of Butane-1-¹³C is the cost and availability of the ¹³C-labeled precursors. rsc.org The synthesis of these starting materials often involves complex and low-yield processes, which contributes to the high cost of the final product.

Scaling up the synthesis of isotopically labeled compounds from laboratory to industrial quantities presents several hurdles. These include maintaining high isotopic enrichment and chemical purity on a larger scale, as well as ensuring the safety of handling potentially hazardous reagents. The development of more efficient and cost-effective methods for producing ¹³C-labeled starting materials is an ongoing area of research. rsc.org

Innovations in this field include the development of new catalytic methods that can improve the efficiency and selectivity of the labeling reactions. acs.org For instance, advancements in catalysis could lead to more direct and atom-economical routes for introducing the ¹³C isotope. Furthermore, the exploration of biosynthetic pathways, using microorganisms to incorporate labeled substrates into specific molecules, offers a potential avenue for more sustainable and scalable production of isotopically labeled compounds in the future. silantes.comnih.gov

Table of Research Findings:

| Parameter | Finding | Source(s) |

| Isotopic Purity | Typically >99 atom % ¹³C is required for applications. | sigmaaldrich.com |

| Analytical Verification | Mass spectrometry and ¹³C NMR are used to confirm isotopic purity and the position of the label. | nih.gov |

| Purification Method | Gas chromatography is a common method for purification. | ucdavis.edu |

| Key Challenge | High cost and limited availability of ¹³C-labeled precursors. | rsc.org |

| Scalability Issues | Maintaining purity and safety during large-scale production. | |

| Innovative Approaches | Development of new catalytic methods and exploration of biosynthetic routes. | acs.orgsilantes.comnih.gov |

Advanced Spectroscopic Characterization and Analytical Techniques for Butane 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Butane-1-13C

NMR spectroscopy is a premier technique for elucidating the structure of organic compounds. The incorporation of a ¹³C atom at a specific position, as in Butane-1-13C, enhances the utility of ¹³C-NMR, enabling experiments that are not feasible with natural abundance samples.

¹³C-NMR Chemical Shift Analysis and Positional Isomer Differentiation

Due to the symmetry of the n-butane molecule, its standard proton-decoupled ¹³C-NMR spectrum displays only two signals, corresponding to the two chemically non-equivalent carbon atoms. docbrown.info The terminal methyl (CH₃) carbons (C1 and C4) are equivalent, as are the internal methylene (B1212753) (CH₂) carbons (C2 and C3). docbrown.info

In Butane-1-¹³C, the isotopic label does not significantly alter the chemical shifts, but it dramatically increases the intensity of the signal corresponding to the labeled carbon. The signal for the C1 carbon, which is now a ¹³C nucleus, becomes exceptionally prominent compared to the C2 signal, which relies on the 1.1% natural abundance of ¹³C. This selective labeling allows for unambiguous assignment of the signals.

This selective enhancement is also critical for differentiating positional isomers. For instance, in Butane-2-¹³C, the signal for the methylene carbon (C2) would be selectively enhanced, providing a clear spectral distinction from Butane-1-¹³C. This ability to pinpoint the exact location of the label is fundamental to its use as a tracer in reaction mechanism studies.

Table 1: Typical ¹³C-NMR Chemical Shifts for n-Butane

| Carbon Position | Carbon Type | Typical Chemical Shift (δ) in ppm | Expected Observation for Butane-1-¹³C |

| C1 / C4 | Methyl (CH₃) | ~13 ppm | Highly intense, sharp singlet |

| C2 / C3 | Methylene (CH₂) | ~25 ppm | Low intensity (natural abundance) singlet |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.0 ppm. The spectrum is typically recorded with proton decoupling, resulting in singlet peaks.

Spin-Spin Coupling Phenomena (¹JCC, ¹JCH) and Structural Connectivity Elucidation

Spin-spin coupling, or J-coupling, provides direct evidence of through-bond connectivity between nuclei. In natural abundance ¹³C-NMR, ¹³C-¹³C coupling is not observed because the probability of two adjacent ¹³C atoms is extremely low (approximately 0.01%). However, in Butane-1-¹³C, the presence of the label next to a natural-abundance ¹³C at the C2 position makes it possible to measure the one-bond carbon-carbon coupling constant, ¹J(C1,C2). This coupling constant is a direct confirmation of the C1-C2 bond. For aliphatic sp³-sp³ carbons, this value is typically around 35 Hz. ucsd.edu

Similarly, one-bond carbon-proton coupling (¹JCH) is a valuable parameter. While modern ¹³C-NMR is often proton-decoupled to simplify the spectrum, a proton-coupled spectrum of Butane-1-¹³C would show the C1 signal as a quartet due to coupling with the three attached protons. ajol.info The magnitude of ¹JCH for typical aliphatic carbons is around 125-135 Hz. ucsd.edu This information confirms the number of protons directly attached to the labeled carbon, further solidifying the structural assignment. ucl.ac.uk

Application of Advanced NMR Techniques (e.g., MAS NMR, In Situ NMR) for Labeled Butane (B89635) Studies

The use of ¹³C-labeled butane is particularly valuable in studying catalytic processes. Advanced techniques such as Magic Angle Spinning (MAS) NMR and in situ NMR allow for the observation of molecules in solid or semi-solid states, such as when adsorbed onto a catalyst surface.

In situ ¹³C MAS NMR has been used to study the conversion of selectively labeled n-butane on zeolite catalysts. osti.gov These studies can track the fate of the ¹³C label as the butane molecule undergoes reactions like isomerization and cracking. For example, by observing the redistribution of the ¹³C signal among different products and intermediates, researchers can elucidate the reaction pathways. Such experiments have provided evidence for monomolecular mechanisms for ¹³C-label scrambling and bimolecular pathways for the formation of isobutane (B21531) and propane (B168953). docbrown.info These techniques are powerful for understanding reaction mechanisms under real catalytic conditions. chemguide.co.uk

Mass Spectrometry (MS) of Butane-1-¹³C and its Derivatives

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structure.

Fragmentation Pathways and Isotope Effects on Dissociation

In the mass spectrum of unlabeled n-butane (molecular weight ≈ 58 amu), the molecular ion peak ([C₄H₁₀]⁺˙) is observed at m/z 58. nih.gov This ion is unstable and fragments into smaller, more stable charged particles. rsc.org Common fragments include the loss of a methyl radical (•CH₃) to produce the propyl cation ([C₃H₇]⁺) at m/z 43, and the loss of an ethyl radical (•C₂H₅) to yield the ethyl cation ([C₂H₅]⁺) at m/z 29. nih.govrsc.org The peak at m/z 43 is often the base peak (most abundant). nih.gov

For Butane-1-¹³C, the molecular weight is increased by one unit. The molecular ion peak will therefore appear at m/z 59, corresponding to the [¹³CC₃H₁₀]⁺˙ ion. The fragmentation pattern will also reflect the presence of the isotopic label.

Fragmentation A (Loss of •CH₃): If the unlabeled methyl group at C4 is lost, the resulting propyl cation will contain the ¹³C label ([¹³CC₂H₇]⁺) and appear at m/z 44 .

Fragmentation B (Loss of •¹³CH₃): If the labeled methyl group at C1 is lost, the resulting propyl cation will be unlabeled ([C₃H₇]⁺) and appear at m/z 43 .

Fragmentation C (Loss of •C₂H₅): Cleavage of the C2-C3 bond results in an ethyl cation. This fragment can be either labeled ([¹³CCH₅]⁺) at m/z 30 or unlabeled ([C₂H₅]⁺) at m/z 29 , depending on which part retains the charge.

The relative intensities of these fragment pairs (e.g., 43 vs. 44) can provide information about kinetic isotope effects, where the bond to the heavier isotope may break at a slightly different rate than the bond to the lighter isotope.

Table 2: Predicted Major Fragments in the Mass Spectrum of Butane-1-¹³C

| Ion Formula | Description | Predicted m/z |

| [¹³CC₃H₁₀]⁺˙ | Molecular Ion | 59 |

| [¹³CC₂H₇]⁺ | Propyl cation (labeled) | 44 |

| [C₃H₇]⁺ | Propyl cation (unlabeled) | 43 |

| [¹³CCH₅]⁺ | Ethyl cation (labeled) | 30 |

| [C₂H₅]⁺ | Ethyl cation (unlabeled) | 29 |

Quantitative Analysis of ¹³C-Enrichment and Isotopic Abundance

Mass spectrometry is a highly sensitive method for determining the level of isotopic enrichment in a sample. acs.org By comparing the intensities of the ion peaks corresponding to the labeled (e.g., m/z 59) and unlabeled (m/z 58) molecules, the percentage of Butane-1-¹³C in a mixture can be precisely calculated. This is crucial for isotope dilution studies, where a known amount of a ¹³C-labeled compound is added to a sample as an internal standard for quantifying the amount of the natural, unlabeled compound. nih.gov

High-resolution mass spectrometry can distinguish between ions of very similar mass, ensuring that the detected signals are correctly assigned to the ¹³C-isotopologues. acs.org This technique allows for the accurate measurement of isotopic abundance and is widely used in metabolomics and other fields where tracing the flow of molecules is important. The ratio of labeled to unlabeled fragments in the mass spectrum can also be used to track metabolic pathways and reaction fluxes. acs.org

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a powerful tool for the isotopic fingerprinting of Butane-1-¹³C. This technique allows for the precise mass determination of the molecule and its fragments, enabling the clear identification and quantification of the ¹³C isotope.

In the mass spectrum of unlabeled n-butane, the molecular ion peak [M]⁺ appears at an m/z of 58, corresponding to the formula [C₄H₁₀]⁺. docbrown.info A small M+1 peak at m/z 59 is also observable, which arises from the natural abundance of ¹³C (approximately 1.1%). docbrown.info For Butane-1-¹³C, the molecular ion peak is shifted to m/z 59 due to the incorporation of the ¹³C isotope at the first carbon position. sigmaaldrich.com The presence of a prominent peak at m/z 59 is a key indicator of successful labeling.

Fragmentation analysis by HRMS provides further confirmation and detailed isotopic information. The fragmentation of the butane molecular ion typically involves the cleavage of C-C bonds. A common fragment for n-butane is the propyl cation [C₃H₇]⁺, which appears at m/z 43 and is often the base peak. docbrown.info In the case of Butane-1-¹³C, fragmentation can lead to isotopically labeled fragments. For example, cleavage of the C2-C3 bond would result in a labeled ethyl fragment [¹³CH₃CH₂]⁺ and an unlabeled ethyl fragment [CH₃CH₂]⁺. The precise mass measurements afforded by HRMS can distinguish between these and other fragment ions, providing a detailed isotopic fingerprint of the molecule.

Position-specific isotope analysis using techniques like gas chromatography-pyrolysis-gas chromatography-isotope ratio mass spectrometry (GC-Py-GC-IRMS) can provide even more detailed information on the intramolecular distribution of isotopes. researchgate.netresearchgate.net This method has been used to determine the position-specific δ¹³C values of butane isomers from various sources, demonstrating its potential for fingerprinting geological and microbial processes. researchgate.net

Table 1: Key Mass Spectrometry Data for Butane and its Isotopologues

| Ion | Formula | m/z (for unlabeled Butane) | m/z (for Butane-1-¹³C) | Notes |

| Molecular Ion | [C₄H₁₀]⁺ | 58 | 59 | The M+1 peak for unlabeled butane at m/z 59 is due to natural ¹³C abundance. docbrown.info |

| Propyl fragment | [C₃H₇]⁺ | 43 | 43 or 44 | Fragmentation can result in both labeled and unlabeled propyl fragments depending on the cleavage site. |

| Ethyl fragment | [C₂H₅]⁺ | 29 | 29 or 30 | Cleavage of the central C-C bond will produce a labeled and an unlabeled ethyl fragment. |

Vibrational Spectroscopy (IR and Raman) of Butane-1-¹³C

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure and dynamics of Butane-1-¹³C. uci.eduaip.org These techniques probe the vibrational modes of the molecule, which are sensitive to both isotopic substitution and conformational changes.

The IR and Raman spectra of n-butane are characterized by several key vibrational regions: C-H stretching (2800–3000 cm⁻¹), CH₂ and CH₃ bending/deformation (1350–1600 cm⁻¹), and C-C stretching and skeletal modes in the fingerprint region (below 1500 cm⁻¹). docbrown.inforesearchgate.net

Isotopic Shifts in Vibrational Modes

The substitution of a ¹²C atom with a heavier ¹³C isotope in Butane-1-¹³C leads to predictable shifts in the vibrational frequencies. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, an increase in mass due to the ¹³C isotope will result in a decrease in the frequency of the vibrational modes involving that carbon atom.

These isotopic shifts are most pronounced for vibrational modes that have a significant contribution from the motion of the labeled carbon atom. For Butane-1-¹³C, this includes the stretching and bending modes of the terminal ¹³CH₃ group and the stretching of the ¹³C-¹²C bond. For instance, in a study on ¹³C-labeled phospholipids, the ¹³C=O stretching vibration showed a separation of approximately 40-43 cm⁻¹ from the ¹²C=O band. nih.gov While this is a different functional group, it illustrates the magnitude of shifts that can be expected. The analysis of these isotopic shifts allows for the unambiguous assignment of vibrational bands to specific molecular motions. arxiv.orgicm.edu.pl

Conformational Analysis via Vibrational Signatures

n-Butane exists as a mixture of two stable conformers: the lower-energy trans (or anti) conformer and the higher-energy gauche conformer. uci.eduopenreview.net These conformers have distinct vibrational spectra, which can be used to study their relative populations and the energy difference between them. capes.gov.braip.org Both IR and Raman spectroscopy have been employed to investigate the conformational equilibrium of n-butane. openreview.netnih.gov

The vibrational signatures of the trans and gauche conformers differ, particularly in the fingerprint region where skeletal C-C stretching and bending modes are found. uci.edu For example, Raman spectroscopy studies have identified specific bands that are characteristic of each conformer, allowing for the determination of the enthalpy difference between them. openreview.netresearchgate.net

In Butane-1-¹³C, the presence of the ¹³C isotope will shift the vibrational bands of both the trans and gauche conformers. However, the fundamental differences in the vibrational signatures between the two conformers are expected to be preserved. By analyzing the isotopically shifted spectra, it is possible to perform a detailed conformational analysis of Butane-1-¹³C. This includes determining the relative abundance of the trans and gauche forms and investigating how factors like temperature might influence their equilibrium. The ability to distinguish the conformers is crucial for a complete understanding of the molecule's structure and properties. uci.eduacs.org

Applications of Butane 1 13c As an Isotopic Tracer in Mechanistic Investigations

Catalytic Reaction Mechanisms and Kinetics

The use of Butane-1-13C has been instrumental in unraveling the intricacies of various catalytic reactions, including isomerization and oxidation processes.

Isomerization Studies (n-butane to isobutane) on Solid Acid Catalysts

The skeletal isomerization of n-butane to isobutane (B21531) is a commercially significant reaction, as isobutane is a key feedstock for producing high-octane gasoline additives. nsf.gov Solid acid catalysts, such as zeolites and sulfated zirconia, are commonly employed for this transformation. mdpi.com However, the precise mechanism of this reaction has been a subject of intense debate. nsf.gov Isotopic tracer studies using Butane-1-13C have provided critical evidence to distinguish between proposed reaction pathways.

Two primary mechanisms are proposed for n-butane isomerization: a monomolecular pathway and a bimolecular pathway. rsc.org

Monomolecular Pathway: This pathway involves the direct rearrangement of a single n-butane molecule on a strong acid site. mdpi.comrsc.org The process is thought to proceed through a protonated cyclopropane (B1198618) intermediate. oup.com In this mechanism, if Butane-1-13C is used as the reactant, the resulting isobutane should retain the single 13C label within the same molecule. acs.org This intramolecular rearrangement is favored at higher temperatures and lower butane (B89635) pressures on catalysts with very strong acid sites. mdpi.com

Bimolecular Pathway: This mechanism involves the reaction of two butane (or butene) molecules to form a C8 intermediate, which then cracks to form isobutane and other products like propane (B168953) and pentanes. nsf.govrsc.org When Butane-1-13C is used, this intermolecular pathway leads to "scrambling" of the isotopic label. The resulting isobutane molecules can contain zero, one, or two 13C atoms, following a statistical or binomial distribution. oup.comacs.org This pathway is generally favored at lower temperatures and higher butane pressures. mdpi.com

Studies using 1,4-13C2-n-butane have shown that at lower temperatures (e.g., 393 K), the 13C distribution in the isobutane product is close to a binomial distribution, indicating a predominantly bimolecular pathway. oup.com As the temperature increases, the contribution of the monomolecular pathway becomes more significant. oup.com

| Catalyst | Temperature (K) | Ratio of Monomolecular to Bimolecular Pathway |

|---|---|---|

| Cs2.5H0.5PW12O40 | 393 | 0.13 |

| Sulfated Zirconia (SZ) | 393 | 0.04 |

| Cs2.5H0.5PW12O40 | 523 | ~0.8 |

| Sulfated Zirconia (SZ) | 523 | ~0.4 |

The scrambling of the 13C label is a key indicator of the reaction mechanism. Extensive carbon atom scrambling, observed through mass spectrometric analysis of isobutane products from doubly labeled 1,4-13C butane, points towards a bimolecular reaction mechanism involving a C8 intermediate. scribd.com In contrast, the absence or low level of scrambling suggests a significant contribution from a monomolecular pathway. nsf.gov

The nature of the catalyst plays a crucial role in determining which isomerization pathway prevails.

Acid Site Strength and Density: Strong Brønsted acid sites are necessary to initiate both the monomolecular and bimolecular mechanisms by forming the required carbenium ion intermediates. mdpi.com The concentration of these strong acid sites, rather than the total acidity, has been shown to directly influence the rate of n-butane conversion on zeolite beta. mdpi.com Zeolites with weaker acidity and lower acid site density, like H-HPM-1, can favor the monomolecular pathway for butene isomerization, leading to higher selectivity for isobutene. acs.org

Zeolite Structure and Pore Confinement: The structure of the zeolite framework influences the reaction by affecting the stability of intermediates and transition states. The one-dimensional channels of mordenite (B1173385) (MOR) with strong acid sites are effective for butane isomerization. rsc.org However, spent FER (ferrierite) catalysts, with carbonaceous deposits, tend to favor a monomolecular process, while fresh FER allows for a bimolecular process. researchgate.net This suggests that the deposits can modify the active sites or create confinement effects that hinder the formation of bulky C8 intermediates. researchgate.net In situ 13C NMR studies have also been used to investigate the transformation of n-butane on In-modified ZSM-5 zeolites, highlighting the role of different metal sites in the reaction pathways. researchgate.net

Bifunctional catalysts, containing both metal (e.g., Platinum) and acid sites (e.g., Cs2.5H0.5PW12O40), are also effective for n-butane hydroisomerization. nih.gov In this system, n-butane is first dehydrogenated on the metal site to form n-butene, which then isomerizes on the acid site to isobutene, followed by hydrogenation back to isobutane on the metal site. nih.gov

Investigation of Label Scrambling and Intermolecular/Intramolecular Hydrogen Transfer

Oxidative Dehydrogenation and Partial Oxidation Mechanisms

Butane-1-13C is also a valuable tracer for studying the mechanisms of oxidative dehydrogenation (ODH) and partial oxidation of n-butane. These reactions are alternatives for producing valuable chemicals like butenes, butadiene, and maleic anhydride (B1165640). mdpi.comrsc.org

In the selective oxidation of n-butane to maleic anhydride over vanadium phosphate (B84403) (VPO) catalysts, the use of [1,4-13C]n-butane has provided crucial insights. nih.gov Researchers observed that the isotopic labels were found in both the 1,4 and 2,3 positions of the products, butadiene and maleic acid. nih.gov

| Product | Ratio of Label Scrambling (2,3:1,4 positions) |

|---|---|

| Maleic Acid | 1:20 |

| Butadiene | 2:3 |

The significant discrepancy in the amount of label scrambling between maleic acid and butadiene suggests that butadiene is unlikely to be the primary intermediate for the conversion of n-butane to maleic anhydride under typical industrial conditions. nih.gov This indicates that multiple reaction pathways may occur simultaneously. rsc.org

Further studies on titanium phosphate (TiPO) catalysts have identified a complete chain of C4 intermediates, including 2-butene, 1,3-butadiene, furan, and 2-furanone, during the partial oxidation of n-butane to maleic anhydride, confirming a stepwise oxidation mechanism. acs.org

In the oxidative dehydrogenation of n-butane over catalysts like VOx/Al2O3, Butane-1-13C can help to understand the formation of butenes and butadiene, as well as the pathways leading to the formation of undesired carbon oxides (CO and CO2). researchgate.net The mechanism often involves the activation of n-butane on the catalyst surface, with lattice oxygen from the metal oxide playing a key role. mdpi.com

Kinetic Isotope Effects in Oxidation Processes

The kinetic isotope effect (KIE) is a crucial parameter in mechanistic studies, representing the change in reaction rate upon isotopic substitution. When Butane-1-13C is used in an oxidation reaction, the rate at which the C-H or C-C bonds involving the 13C atom are broken can differ from the rate for the unlabeled (12C) molecule. This difference helps to identify the rate-determining step of the reaction.

Studies on the gas-phase reactions of light alkanes with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are key atmospheric oxidants, have quantified these effects. For the reaction of n-butane with OH radicals at room temperature (296 ± 4 K), a KIE value (k12/k13) was determined. researchgate.netcore.ac.uk The KIE is typically reported in per mil (‰) using the notation ε = (k12/k13 - 1) * 1000. For the n-butane + OH reaction, the average KIE was found to be 5.16 ± 0.67‰. researchgate.netcore.ac.uk Similarly, the KIE for the reaction of n-butane with Cl atoms was measured as 3.94 ± 0.01‰. acs.org These values, being greater than unity, are known as normal KIEs and indicate that the 12C-butane reacts faster than the 13C-butane. acs.org The magnitude of the KIE provides insight into the transition state of the C-H bond cleavage step. The smaller KIEs for C2-C8 alkanes compared to methane (B114726) in reactions with Cl atoms have significant implications for atmospheric modeling of hydrocarbon stable isotope ratios. acs.org

| Reaction | Measured KIE (k₁₂/k₁₃) | KIE in per mil (ε) |

| n-Butane + OH Radical | Not directly reported | 5.16 ± 0.67‰ |

| n-Butane + Cl Atom | Not directly reported | 3.94 ± 0.01‰ |

| This table presents kinetic isotope effect (KIE) data for the oxidation of n-butane. Data sourced from multiple studies. researchgate.netcore.ac.ukacs.org |

Disproportionation and Cracking Reactions

Butane-1-13C is instrumental in unraveling the mechanisms of catalytic disproportionation and cracking, which are fundamental processes in the petrochemical industry. These reactions, often occurring over solid acid catalysts like zeolites, involve the rearrangement of the carbon skeleton. nsf.govrsc.org

When n-butane undergoes isomerization over catalysts such as H-mordenite or sulfated zirconia, it can proceed through two primary pathways: a monomolecular mechanism (direct rearrangement) or a bimolecular mechanism. nsf.govmdpi.com The bimolecular pathway involves the dimerization of two butane molecules (or their derivatives) to form a C8 intermediate, which then cracks. nsf.govmdpi.com This pathway is not selective to isobutane and also yields significant amounts of propane and pentanes, known as disproportionation products. nsf.gov

The use of 1-13C-n-butane allows researchers to distinguish between these pathways. In a purely monomolecular isomerization, the 13C label would remain at one of the terminal carbons of the resulting isobutane. However, in a bimolecular mechanism, the C8 intermediate can cleave in various ways, leading to "scrambling" of the 13C label. nsf.govrsc.org The detection of the 13C atom in positions other than the original labeled position in the products, or in the propane and pentane (B18724) byproducts, provides clear evidence for the dominance of the bimolecular pathway. nsf.govnih.gov For example, studies on zeolite H-ZSM-5 have shown that while 13C label scrambling within the n-butane molecule can occur via a monomolecular path, the formation of isobutane and propane proceeds through intermolecular pathways. nih.gov

| Catalyst | Reactant | Observed Products | Mechanistic Insight |

| Sulfated Zirconia | 1-13C-n-butane | 2-13C-n-butane, 13C-isobutane, 13C-isopentane, 13C-propane | Formation of byproducts like propane and isopentane (B150273) points to cracking and disproportionation side reactions. mdpi.com |

| H-Mordenite | 1-13C-n-butane | Isobutane, Propane, Pentanes | Intermolecular carbon-13 scrambling in products indicates a dominant bimolecular pathway involving C8 intermediates. nsf.gov |

| H-ZSM-5 | 1-13C-n-butane | Isobutane, Propane, Alkyl-cyclopentenyl cations | Isobutane and propane are formed through intermolecular pathways, distinct from monomolecular label scrambling. nih.gov |

| This table summarizes findings from studies using Butane-1-13C to investigate disproportionation and cracking reactions on various catalysts. nsf.govnih.govmdpi.com |

Probing Surface Species and Adsorption Dynamics on Catalysts

Understanding the nature of adsorbed species on a catalyst surface is key to deciphering reaction mechanisms. Butane-1-13C, coupled with spectroscopic techniques like 13C Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR), allows for direct observation of the molecules as they interact with the catalyst. nih.govmdpi.com

In the isomerization of butane over a sulfated monoclinic zirconia catalyst, 13C MAS NMR was used to monitor the reaction of 1-13C-n-butane over time. mdpi.com The spectra clearly distinguished between gaseous 1-13C-n-butane (peak at 10.5 ppm) and adsorbed 1-13C-n-butane (peak at 13.0 ppm). mdpi.com As the reaction progressed, new peaks appeared, corresponding to the formation of products like 2-13C-n-butane, 13C-isobutane, and byproducts such as 13C-isopentane and 13C-propane. mdpi.com This real-time monitoring provides direct evidence of the surface-mediated transformations.

Metabolic Pathway Elucidation via 13C-Flux Analysis

Isotopically labeled compounds are essential for mapping the intricate network of biochemical reactions within living cells. Butane-1-13C can be used as a tracer to investigate the metabolism of microorganisms capable of utilizing hydrocarbons as a carbon source.

Principles of 13C-Metabolic Flux Analysis (MFA) with Hydrocarbon Tracers

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions in the central metabolism of a microorganism. nih.govnih.gov The core principle involves feeding the cells a substrate that is enriched with 13C at a specific atomic position. shimadzu.com In the case of a hydrocarbon tracer like Butane-1-13C, the organism ingests the labeled butane.

As the butane is broken down and its carbon atoms are incorporated into the cell's metabolic network, the 13C label is distributed among various downstream metabolites, such as amino acids, organic acids, and sugar phosphates. nih.gov After the cells have reached an isotopic steady state, they are harvested, and the metabolites (often protein-derived amino acids) are extracted. d-nb.info The distribution of the 13C label within these metabolites is then precisely measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govshimadzu.com

This experimental labeling data is then fed into a computational model of the organism's metabolic network. By comparing the measured labeling patterns with those predicted by the model, an optimization algorithm can calculate the set of intracellular fluxes that best explains the experimental data. shimadzu.com This allows researchers to determine the relative activity of different pathways, such as the split ratio between glycolysis and the pentose (B10789219) phosphate pathway, or the directionality of reactions in the TCA cycle. shimadzu.com

Tracing Carbon Atom Transitions in Biological Systems

The essence of 13C-MFA lies in tracing the journey of the labeled carbon atom. When a microbe metabolizes Butane-1-13C, the C1 carbon is tracked as it moves through various biochemical transformations. For instance, the initial oxidation of butane might yield butanol and then butyric acid. tuhh.de Further metabolism could involve breaking the four-carbon chain into two-carbon acetyl-CoA units.

The position of the 13C label in these acetyl-CoA molecules depends on the specific enzymatic cleavage mechanism. These labeled acetyl-CoA units then enter central metabolic pathways like the TCA cycle. Each enzymatic step in the cycle rearranges the carbon skeleton, transferring the 13C label to specific positions in the cycle's intermediates (e.g., citrate, succinate, malate). These intermediates, in turn, serve as precursors for synthesizing other vital molecules, like amino acids.

By analyzing the final position of the 13C in stable end-products like proteinogenic amino acids, one can retrospectively deduce the sequence of reactions and active pathways that led to that specific labeling pattern. This provides a detailed map of carbon atom transitions throughout the entire metabolic network.

Applications in Microbial Metabolism and Biocatalysis

The use of hydrocarbon tracers like butane is particularly relevant for studying microorganisms that have unique metabolic capabilities, which are of great interest for biocatalysis and bioremediation. Biocatalysis uses whole microbial cells or isolated enzymes to perform chemical transformations, offering a sustainable alternative to traditional chemical synthesis. mdpi.com

For example, engineered strains of Escherichia coli have been developed to perform the selective oxyfunctionalization of butane, converting it into more valuable chemicals like butanol and butyric acid. tuhh.de In such a whole-cell biocatalyst system, Butane-1-13C could be used to perform 13C-MFA to understand and optimize the process. By tracing the carbon from butane, researchers could quantify how much of the substrate is being channeled into the desired product versus how much is being diverted into the cell's own biomass production or other competing pathways. oup.com

Geochemical and Environmental Isotope Tracing

The use of isotopically labeled compounds, particularly those enriched with stable isotopes like carbon-13, has revolutionized the field of geochemistry and environmental science. Butane-1-13C, an n-butane molecule where a terminal carbon atom is the 13C isotope, serves as a powerful tracer for investigating the origin, formation, and transformation of hydrocarbons in geological and environmental systems. By analyzing the distribution of 13C within the butane molecule (intramolecular distribution), scientists can gain detailed insights into complex subsurface processes.

Intramolecular 13C Isotope Distributions in Natural Gases

The distribution of 13C isotopes within butane molecules (n-butane and isobutane) in natural gas reservoirs is not uniform. This position-specific or intramolecular isotopic composition provides a wealth of information about the gas's history. usgs.govresearchgate.net In both n-butane (CH₃-CH₂-CH₂-CH₃) and isobutane ((CH₃)₃CH), the δ13C values of the central carbon atoms are typically higher (isotopically heavier) than those of the terminal (end) carbon atoms. researchgate.net This pattern is a characteristic signature of thermogenic natural gas generation. osti.gov

Studies of natural gas from various sedimentary basins, such as the Carnarvon Basin in Australia and the Arkoma Basin in the USA, have shown that the combined intramolecular isotope composition of propane and n-butane can be correlated with the thermal maturity of the gas. osti.govosti.gov The difference in δ13C values between the central and terminal positions can evolve with increasing thermal maturity, largely controlled by kinetic isotope effects associated with the breaking of different carbon-carbon bonds during the generation and subsequent degradation (cracking) of the butane isomers. researchgate.net For example, analysis of butane isomers generated from laboratory pyrolysis of different kerogen types (I, II, and III) showed that δ13C values at the central sites were consistently heavier than at the terminal positions. researchgate.netresearchgate.net

Table 1: Example of Position-Specific δ13C Values in Butane Isomers from Pyrolysis Experiments This table presents illustrative data based on findings from laboratory pyrolysis experiments of different kerogen types.

| Kerogen Type | Thermal Maturity (%Ro) | Butane Isomer | δ13C Terminal (‰) | δ13C Central (‰) |

| I | 0.7 - 3.3 | n-Butane | -35.2 | -28.5 |

| I | 0.7 - 3.3 | Isobutane | -36.1 | -27.9 |

| II | 0.7 - 3.3 | n-Butane | -33.8 | -26.4 |

| II | 0.7 - 3.3 | Isobutane | -34.5 | -25.8 |

| III | 0.7 - 3.3 | n-Butane | -30.1 | -24.0 |

| III | 0.7 - 3.3 | Isobutane | -30.9 | -23.5 |

Source: Data synthesized from findings reported in geochemical studies. usgs.govresearchgate.net

Deciphering Formation and Transformation Processes of Hydrocarbons

The use of Butane-1-13C as a tracer in laboratory experiments, combined with the analysis of natural samples, is crucial for deciphering the complex mechanisms of hydrocarbon formation and transformation. nih.gov The generation of light hydrocarbons like butane in subsurface reservoirs primarily occurs through the thermal cracking of larger organic molecules, such as kerogen and oil. usgs.gov

Laboratory maturation experiments involving the pyrolysis of different kerogen types (I, II, and III) have demonstrated that the relative abundances of n-butane and isobutane, and their intramolecular isotope distributions, are influenced by the precursor organic matter and thermal stress. usgs.govresearchgate.net Kinetic Monte Carlo simulations, which model the chemical reactions involved in kerogen cracking (such as homolytic cleavage, β-scission, and radical isomerization), have been used to interpret these experimental results. usgs.govresearchgate.net These models show that the isotopic composition at different positions within the butane molecule is controlled by the kinetic isotope effects associated with the cleavage of specific C-C bonds. researchgate.net

Furthermore, studies using selectively 13C-labeled n-butane over catalysts like zeolite H-ZSM-5 have elucidated transformation pathways such as isomerization and cracking. nih.gov These experiments show that n-butane conversion can proceed through mechanisms that involve the scrambling of the 13C label within the molecule, as well as intermolecular pathways that produce isobutane and propane. nih.gov In hydrothermal systems, unusual isotope patterns where lighter hydrocarbons are enriched in 13C compared to heavier ones (e.g., δ13C ethane (B1197151) > δ13C propane > δ13C n-butane) have been observed. pnas.org Experiments using labeled substrates suggest this can result from the abiotic reductive conversion of volatile fatty acids, revealing a non-thermogenic formation pathway for these hydrocarbons. pnas.org

Isotopic Signatures of Biodegradation and Abiotic Reactions

Position-specific isotope analysis of butane is a sensitive tool for identifying the effects of microbial and abiotic processes on natural gas in reservoirs. Biodegradation, in particular, leaves a distinct isotopic signature. osti.govosti.gov Microorganisms often preferentially consume molecules with the lighter 12C isotope, causing the residual, non-metabolized butane to become enriched in 13C. frontiersin.org

Crucially, this enrichment is not uniform across the molecule. Studies have shown that biodegradation significantly increases the δ13C values at the central carbon positions of both n-butane and isobutane. usgs.govresearchgate.net This preferential consumption of molecules with 12C at the internal position is a key indicator of microbial activity. For instance, the isobutane to n-butane ratio (i-C4/n-C4) often increases with biodegradation, as n-butane is typically degraded more readily than isobutane. researchgate.net The enrichment in 13C is also often higher for n-butane than for other n-alkanes. geologyscience.ru

Table 2: Isotope Fractionation (ε) during Butane Monooxygenase (sBMO) Activity This table shows the bulk carbon and hydrogen isotope fractionation values for short-chain alkanes degraded by Thauera butanivorans, which utilizes butane monooxygenase.

| Substrate | Carbon Isotope Fractionation (εbulkC ‰) | Hydrogen Isotope Fractionation (εbulkH ‰) |

| Ethane | -2.95 ± 0.5 | -56.3 ± 15 |

| Propane | -2.68 ± 0.1 | -40.5 ± 2.3 |

| Butane | -1.19 ± 0.18 | -14.6 ± 3.6 |

Source: Data from experiments with Thauera butanivorans. frontiersin.org

Development of Position-Specific Isotope Analysis Techniques

The ability to measure the intramolecular isotope distribution of butane isomers relies on sophisticated analytical techniques. researchgate.net The primary method developed for this purpose is gas chromatography-pyrolysis-gas chromatography-isotope ratio mass spectrometry (GC-Py-GC-IRMS). usgs.govresearchgate.net

The process involves several key steps:

Initial Separation: The natural gas sample is injected into a gas chromatograph (GC), which separates the different hydrocarbon components, including n-butane and isobutane.

Pyrolysis: The isolated butane isomer is then directed into a high-temperature pyrolysis furnace (typically 780-825 °C). researchgate.net The intense heat breaks the butane molecule into smaller, stable fragments like methane (CH₄), ethene (C₂H₄), and ethane (C₂H₆). osti.govosti.gov

Fragment Separation: The pyrolytic fragments are passed through a second GC column to separate them from one another.

Isotope Analysis: The separated fragments are then introduced into an isotope ratio mass spectrometer (IRMS), which measures their individual 13C/12C ratios with high precision.

To accurately determine the intramolecular δ13C values of the original butane molecule, the relationship between the isotopic composition of the fragments and the specific carbon positions in the parent butane molecule must be established. osti.govosti.gov This "isotopic filiation" is determined by analyzing butane standards specifically labeled with 13C at a known position, such as Butane-1-13C (labeled at a terminal position). osti.govosti.gov By comparing the isotope ratios of the fragments from the labeled standard with those from an unlabeled sample, researchers can solve a system of linear equations to calculate the δ13C values for both the terminal and central carbon positions of the butane isomers. osti.gov

Theoretical and Computational Studies of Butane 1 13c

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations are essential for understanding how the change in nuclear mass from isotopic substitution influences molecular properties and reactivity, all while the electronic potential energy surface remains unchanged.

Prediction of Kinetic Isotope Effects (KIE) in Butane (B89635) Reactions

The Kinetic Isotope Effect (KIE) is a measure of the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org For Butane-1-13C, this effect, expressed as the ratio of the rate constant of the lighter isotopologue (k₁₂) to the heavier one (k₁₃), is a critical tool for elucidating reaction mechanisms. wikipedia.org Theoretical models predict that reactions involving the cleavage of the ¹³C-C or ¹³C-H bond will be slower than the corresponding ¹²C bond cleavage. This is because the heavier ¹³C atom leads to a lower zero-point vibrational energy (ZPVE) for the bond, meaning it sits (B43327) lower in its potential energy well and requires more energy to be broken. libretexts.org

Computational studies, often employing transition state theory and quantum chemical calculations, aim to predict these KIEs. copernicus.org For instance, quantum chemistry calculations have been used to estimate the entropic and enthalpic terms for homolytic bond cleavage in short-chain alkanes, predicting that ¹³C-methane generation is slower than ¹²C-methane generation. researchgate.net These theoretical predictions can be compared against experimental values obtained for various butane reactions. Experimental studies have quantified the KIE for the gas-phase reaction of n-butane with different radicals, providing benchmark data for computational models.

| Reactant | Reaction | KIE (‰) | Reference |

|---|---|---|---|

| n-Butane | + OH Radical | 5.16 ± 0.67 | researchgate.net |

| n-Butane | + Cl Atom | 3.94 ± 0.01 | aip.org |

The agreement between theoretically predicted and experimentally measured KIEs validates the proposed reaction mechanism and the computational model used. nih.govdigitellinc.com Discrepancies can point to complex phenomena such as quantum tunneling or previously unconsidered reaction pathways. ias.ac.in

Isotope Effects on Molecular Vibrations and Dissociation Energies

The substitution of a ¹²C with a ¹³C atom in the butane molecule directly affects its vibrational properties. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing a lighter isotope with a heavier one increases the reduced mass, resulting in a decrease in the frequency of the corresponding vibrational modes. acs.org This phenomenon is particularly noticeable for vibrations involving the substituted carbon atom, such as C-H and C-C stretching and bending modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Effect of Butane-1-13C Substitution |

|---|---|---|

| C-H Stretching | 2845 - 2975 | Downshift in frequencies involving the 13CH₃ group |

| C-H Bending/Deformation | 1365 - 1470 | Downshift in frequencies involving the 13CH₃ group |

| C-C Skeletal Vibrations | 720 - 750 | Downshift in frequencies involving the 13C-C₂ bond |

This shift in vibrational frequencies has a direct consequence on the bond dissociation energy (BDE). The lower zero-point energy of a ¹³C-H or ¹³C-C bond compared to its ¹²C counterpart means that more energy is required to reach the dissociation limit. libretexts.org Therefore, the BDE for bonds involving the ¹³C isotope is slightly higher. libretexts.org While this effect is small, it is computationally predictable and contributes to the observed kinetic isotope effects, as bond breaking is the rate-limiting step in many chemical reactions. libretexts.orglibretexts.org

Molecular Modeling and Conformational Analysis with Isotopic Considerations

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are used to explore the conformational landscape of butane. Rotation around the central C2-C3 bond gives rise to distinct conformers, primarily the lower-energy staggered (anti and gauche) and higher-energy eclipsed forms. libretexts.orgslideshare.netyoutube.com The anti conformation, where the two methyl groups are 180° apart, is the most stable, while the gauche conformation, with a 60° dihedral angle between the methyl groups, is slightly higher in energy due to steric hindrance. libretexts.org

High-level quantum chemistry computations have determined the enthalpy difference between these conformers with high accuracy. frontiersin.org Isotopic substitution with ¹³C at the C1 position does not change the fundamental nature of these conformations but does introduce subtle energetic differences. The change in mass affects the zero-point vibrational energies of the anti and gauche conformers differently, leading to a slight alteration in their relative stability and the energy barrier for rotation between them. While these isotopic effects on conformational equilibria are generally small, they can be significant in systems where conformational changes are linked to reactivity. MD simulations can model the dynamics of these conformational transitions, and studies have shown that the local environment, such as being dissolved in a solvent or confined within a zeolite pore, can significantly influence the population of different conformers. rsc.orgnih.govumsystem.eduacs.org

| Method | Temperature Range (K) | ΔH (gauche - anti) (cal mol⁻¹) | Reference |

|---|---|---|---|

| Computational (Focal-Point Analysis) | 0 | 680.9 ± 2.5 | frontiersin.org |

| Computational (Focal-Point Analysis) | 298.15 | 647.4 ± 7.0 | frontiersin.org |

| Experimental (Revised) | 133 - 196 | 668 ± 20 | frontiersin.org |

Reaction Pathway Modeling and Simulation of 13C-Labeled Butane Conversions

Modeling and simulating the reaction pathways of Butane-1-13C are crucial for understanding complex catalytic processes like isomerization and oxidation. The use of ¹³C labeling is a powerful experimental technique that, when combined with computational modeling, allows for the precise tracking of carbon atoms throughout a reaction network. researchgate.netscience.gov

Studies on zeolite catalysts, for example, have utilized ¹³C-labeled butane to unravel reaction mechanisms. In the conversion of n-butane on H-ZSM-5, in situ ¹³C MAS NMR spectroscopy combined with computational modeling identified two competing pathways: a monomolecular scrambling of the ¹³C label within the butane molecule and an intermolecular pathway involving oligomerization and cracking to produce isobutane (B21531) and propane (B168953). nih.gov Density Functional Theory (DFT) calculations are frequently used to map the potential energy surfaces of these reactions, identifying transition states and calculating activation energy barriers for different proposed mechanisms. whiterose.ac.ukmdpi.com

| Reaction / Pathway | Catalyst / Method | Calculated Barrier | Barrier Type | Reference |

|---|---|---|---|---|

| 13C Scrambling in n-Butane | H-ZSM-5 Zeolite | 75 kJ mol⁻¹ | Activation Energy (Ea) | nih.gov |

| Isobutane/Propane Formation | H-ZSM-5 Zeolite | 71 kJ mol⁻¹ | Activation Energy (Ea) | nih.gov |

| Isomerization (Monomolecular) | H-SSZ-13 Zeolite (DFT) | 155 kJ mol⁻¹ | Gibbs Free Energy (at 400°C) | frontiersin.orgfrontiersin.org |

| Isomerization (Bimolecular) | H-SSZ-13 Zeolite (DFT) | 190 kJ mol⁻¹ | Gibbs Free Energy (at 400°C) | frontiersin.orgfrontiersin.org |

These simulations, validated by experimental data from ¹³C-labeled studies, are indispensable for the rational design of catalysts and the optimization of industrial chemical processes. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications of Butane 1 13c

Development of Advanced Synthetic Routes for Complex 13C-Labeled Butane (B89635) Isomers

The synthesis of specifically labeled 13C-butane isomers is crucial for detailed mechanistic studies. Current methods often involve multi-step processes that can be inefficient. Future research aims to develop more direct and higher-yielding synthetic pathways.

One promising approach involves the use of commercially available [13C4]-n-bromobutane as a starting material. A Wurtz-type reaction of the Grignard reagent derived from [13C4]-n-bromobutane with a suitable electrophile, catalyzed by dilithium (B8592608) tetrachlorocuprate, has shown a 78% yield in synthesizing a [13C4]-labeled pentane (B18724) derivative. Further optimization of this and similar coupling reactions could lead to more efficient syntheses of various 13C-labeled butane isomers. Another strategy that has been explored is the Wittig reaction, which, despite a slow initial step, shows promise for the formation of the carbon skeleton.

Researchers are also investigating novel catalytic systems to facilitate the synthesis of these complex labeled molecules. The goal is to create a toolbox of synthetic methods that allow for the precise placement of 13C atoms within the butane framework, enabling more sophisticated and targeted isotopic tracing studies.

Integration of Butane-1-13C Tracing with Complementary In Situ Spectroscopies

The power of Butane-1-13C as a tracer is significantly amplified when combined with advanced spectroscopic techniques. In situ monitoring of reactions involving Butane-1-13C provides real-time data on reaction pathways and kinetics.

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy has been instrumental in studying the conversion of 13C-labeled n-butane. researchgate.netnih.gov These studies have successfully monitored the kinetics of n-butane isomerization and the scrambling of the 13C label within the molecule on catalyst surfaces like sulfated zirconia and zeolites. researchgate.netnih.gov For instance, in the conversion of n-butane on H-ZSM-5 zeolite, 13C MAS NMR revealed two competing pathways: 13C-label scrambling and oligomerization-cracking, both proceeding with similar activation energies. nih.gov

Future work will focus on integrating Butane-1-13C tracing with a wider array of in situ spectroscopic methods, such as infrared (IR) spectroscopy and Raman spectroscopy. researchgate.netutwente.nl This multi-technique approach will provide a more comprehensive understanding of the transient intermediates and reaction mechanisms. For example, combining MAS NMR with IR spectroscopy can correlate changes in the carbon skeleton with the nature of surface-adsorbed species. researchgate.net

Exploration in Novel Catalytic Systems and Material Sciences

The application of Butane-1-13C is expanding into the development and characterization of new catalysts and materials. By tracing the fate of the 13C label, researchers can gain insights into the catalytic activity and reaction mechanisms on novel material surfaces.

One area of interest is the oxidative dehydrogenation (ODH) of n-butane to produce valuable C4 olefins. researchgate.net Studies on vanadium oxide catalysts supported on mixed oxides like SnO2–ZrO2 have shown that the catalyst's acid-base properties and reducibility are key to its performance. researchgate.net Using 13C-labeled butane in such studies can precisely track the carbon pathways, distinguishing between desired dehydrogenation reactions and undesirable side reactions.

Furthermore, Butane-1-13C is being used to investigate the synthesis of materials like molybdenum carbides. researchgate.net During the carburization of molybdenum oxide with butane, the butane not only forms the carbide but also undergoes catalytic conversion to other hydrocarbons. researchgate.net 13C solid-state NMR is a powerful tool to characterize the different carbon forms within the final material. researchgate.net

The table below summarizes key findings from studies utilizing 13C-labeled butane in catalysis research.

| Catalytic System | Labeled Butane Used | Key Findings | Reference |

| Sulfated Zirconia | [1-13C]-n-butane | Monitored kinetics of isomerization and 13C-label scrambling. | researchgate.net |

| Zeolite H-ZSM-5 | Selectively 13C-labeled n-butane | Identified two reaction pathways: label scrambling and oligomerization-cracking. | nih.gov |

| VOx/SnO2–ZrO2 | n-butane (unlabeled, but relevant for future 13C studies) | High conversion and selectivity for C4 olefins attributed to superior acid-base properties. | researchgate.net |

| Molybdenum Oxide | butane (unlabeled, but relevant for future 13C studies) | Butane acts as both a carburizing agent and a substrate for catalytic conversion. | researchgate.net |

Refined Computational Models for Predicting Isotopic Behavior

Computational modeling is becoming an indispensable tool for interpreting and predicting the outcomes of isotopic labeling experiments. nih.govresearchgate.net Future research will focus on developing more sophisticated computational models to simulate the behavior of Butane-1-13C in complex reaction networks.

Mechanistic computational models can now generate "isoscapes," which are predictions of isotopic variability with high spatial and temporal resolution. scienceopen.com These models can be coupled with simulations of chemical reactions to predict the distribution of 13C isotopes in the products. For instance, the Reaction Mechanism Generator (RMG) model has been used to predict the fragments arising from the pyrolysis of i-butane, which is crucial for interpreting data from analytical techniques like GC-Pyrolysis-GC-IRMS. researchgate.netosti.gov

These advanced models will help in the a priori design of isotopic labeling experiments, optimizing the choice of labeled substrate to maximize the information gained about specific reaction fluxes. nih.govresearchgate.net By comparing simulation results with experimental data, researchers can validate reaction mechanisms and gain a deeper understanding of the underlying chemical processes. scienceopen.com

Expansion into Environmental Process Monitoring and Remediation Studies

The use of isotopically labeled compounds is a powerful tool in environmental science for tracking the fate of pollutants and understanding natural biogeochemical cycles. Butane-1-13C has significant potential in this area, particularly in studies related to hydrocarbon degradation and atmospheric chemistry.

For example, the microbial anaerobic oxidation of short-chain alkanes like butane is a critical process in marine environments that acts as a biofilter for these greenhouse gases. frontiersin.org A notable enrichment of 13C in propane (B168953) and n-butane in interstitial waters compared to their source indicates microbial consumption. frontiersin.org Using Butane-1-13C in controlled laboratory experiments can help to elucidate the specific metabolic pathways and identify the microorganisms responsible for butane degradation. frontiersin.org

Furthermore, Butane-1-13C can be used to study the atmospheric fate of butane, a component of liquefied petroleum gas (LPG) and a volatile organic compound (VOC). By tracking the 13C label, scientists can better understand the photochemical reactions that butane undergoes in the atmosphere, contributing to the formation of ozone and other secondary pollutants. This knowledge is essential for developing effective strategies for air quality management and the remediation of contaminated sites. illinois.edugarfield-county.comeuropa.eu

Q & A

Basic Research Questions

Q. How can Butane-1-13C be effectively incorporated into experimental designs to study reaction mechanisms in organic chemistry?

- Methodological Answer : Butane-1-13C serves as a carbon-13 isotopic tracer to track reaction pathways. Design experiments using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to monitor isotopic enrichment at specific positions. For kinetic studies, use time-resolved sampling to capture intermediates. Ensure controls (e.g., unlabeled butane) to distinguish isotopic effects from intrinsic reactivity .

Q. What are the best practices for verifying isotopic purity and positional specificity of Butane-1-13C in synthetic workflows?

- Methodological Answer : Use high-resolution NMR spectroscopy to confirm the label at the C1 position. Cross-validate with isotope ratio mass spectrometry (IRMS) to quantify isotopic abundance (>99% purity). For gas-phase studies, employ cavity ring-down spectroscopy (CRDS) to detect isotopic impurities .

Q. How should researchers handle and store Butane-1-13C to minimize isotopic exchange or contamination?

- Methodological Answer : Store Butane-1-13C in sealed, inert containers (e.g., stainless steel cylinders with PTFE liners) under controlled temperatures (e.g., -20°C). Avoid exposure to reactive surfaces or catalysts during transfer. Pre-purge experimental systems with inert gases (e.g., argon) to eliminate cross-contamination .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in NMR studies of Butane-1-13C, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Utilize DNP to hyperpolarize nuclei via microwave irradiation at low temperatures (~1.2 K) and high magnetic fields (≥3 T). Optimize the radical concentration (e.g., trityl OX063) and dissolution protocols to preserve polarization post-thaw. Validate signal enhancements using reference standards (e.g., thermally polarized urea-) and account for relaxation effects during data acquisition .

Q. What strategies resolve contradictions in kinetic data arising from isotopic scrambling in Butane-1-13C under catalytic conditions?

- Methodological Answer : Perform isotope tracing with complementary techniques (e.g., GC-MS for bulk analysis and in situ IR spectroscopy for surface intermediates). Apply kinetic isotope effect (KIE) corrections to differentiate between thermodynamic and mechanistic contributions. Use computational modeling (DFT or MD simulations) to predict scrambling pathways and validate against experimental data .

Q. How can researchers design controlled experiments to isolate isotopic effects of Butane-1-13C in heterogeneous catalysis studies?

- Methodological Answer : Compare reaction rates and product distributions between Butane-1-13C and -butane under identical conditions. Use isotope-switching experiments (e.g., transient isotopic pulsing) to decouple surface adsorption from reaction steps. Employ spatially resolved techniques like scanning tunneling microscopy (STM) to observe site-specific isotopic behavior .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing small signal differences in NMR datasets involving Butane-1-13C?

- Methodological Answer : Apply Welch’s t-test or ANOVA to assess significance in signal intensity variations. Use bootstrapping to estimate confidence intervals for low-signal/noise scenarios. Report uncertainties in isotopic abundance measurements with propagated error margins (e.g., ±0.5% for IRMS) .

Q. How should researchers address reproducibility challenges when replicating Butane-1-13C-based studies from literature?

- Methodological Answer : Document all experimental parameters (e.g., gas flow rates, catalyst pretreatment, NMR acquisition times) in supplemental materials. Cross-validate using independent techniques (e.g., comparing NMR results with Raman spectroscopy). Publish raw datasets and code for data processing to enable third-party verification .

Ethical & Safety Considerations

Q. What safety protocols are essential for working with Butane-1-13C in high-pressure or cryogenic systems?

- Methodological Answer : Conduct risk assessments for gas leaks or rapid depressurization. Use explosion-proof equipment in high-pressure setups. For cryogenic handling, wear insulated gloves and face shields. Maintain Material Safety Data Sheets (MSDS) and emergency ventilation systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.